molecular formula C9H5N4NaO2 B2968911 Sodium 2,5'-bipyrimidine-5-carboxylate CAS No. 2197057-27-3

Sodium 2,5'-bipyrimidine-5-carboxylate

Cat. No. B2968911
CAS RN: 2197057-27-3
M. Wt: 224.155
InChI Key: OTILXYUHHLOUFN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,5’-bipyrimidine-5-carboxylate is a chemical compound with the formula C9H5N4NaO2 and a molecular weight of 224.15 . It is used in laboratory settings and for the synthesis of substances .

Scientific Research Applications

Dual Src/Abl Kinase Inhibitor in Oncology

A study identified a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors, showing significant antiproliferative activity against various tumor cell lines. These compounds, including Sodium 2,5'-bipyrimidine-5-carboxylate derivatives, demonstrated potential for oncology applications, particularly in chronic myelogenous leukemia (CML) models (Lombardo et al., 2004).

Coordination Polymers and Luminescence Properties

The synthesis and characterization of coordination polymers incorporating versatile ligands like 5-(pyrimidyl)tetrazolato, closely related to this compound, were studied. These compounds displayed intense, room-temperature photoluminescence, suggesting applications in materials science and photonics (Rodrı́guez-Diéguez et al., 2007).

Potential in Inhibiting Calcium-Dependent Protein Kinase-1

A scaffold based on 5-Aminopyrazole-4-carboxamide, similar in structure to this compound, was explored for creating selective inhibitors of calcium-dependent protein kinase-1. The compounds exhibited low nanomolar inhibitory potencies and submicromolar activities in cell proliferation assays, indicating potential therapeutic applications in treating protozoan infections (Zhang et al., 2014).

Reactions in Organic Synthesis

Research on the reaction of dicarboximides with benzonitrile in liquid ammonia revealed the formation of 4-hydroxypyrimidines. This study provides insight into the chemical reactivity and potential synthetic applications of compounds structurally related to this compound (Kashima et al., 1974).

Sodium Storage in Energy Materials

A study on disodium pyridine‐2,5‐dicarboxylate (Na2PDC), a compound structurally related to this compound, explored its potential as an anode material for sodium-ion batteries. The research demonstrated high reversible capacity and excellent cyclability, indicating its applicability in energy storage technologies (Padhy et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, 2,2’-Bipyridine, indicates that it is toxic if swallowed or in contact with skin . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

sodium;2-pyrimidin-5-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2.Na/c14-9(15)7-3-12-8(13-4-7)6-1-10-5-11-2-6;/h1-5H,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTILXYUHHLOUFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C2=NC=C(C=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.